N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound features a benzothiazole core substituted at position 2 with a 1H-pyrrol-1-yl group and at position 6 with a carboxamide moiety. The carboxamide side chain is further functionalized with a 4-methoxyphenyl group. This structure combines heterocyclic motifs (benzothiazole, pyrrole) and a polar amide linker, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-28-16-7-5-15(6-8-16)23-19(26)13-22-20(27)14-4-9-17-18(12-14)29-21(24-17)25-10-2-3-11-25/h2-12H,13H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
SPZVYSOUAZKVHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
-
Benzothiazole Core : Contains sulfur and nitrogen atoms, enabling participation in electrophilic aromatic substitution and redox reactions.
-
Pyrole Ring : Conjugated system, potentially reactive toward electrophilic addition or metal coordination.
-
Carboxamide Group : Prone to hydrolysis under acidic or basic conditions.
-
Methoxyphenyl Substituent : Electron-donating methoxy group activates the phenyl ring for electrophilic substitution.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid (or its conjugate base) and a primary amine. For example:
This reaction is critical for modifying the compound’s solubility or targeting specific biological pathways.
Electrophilic Aromatic Substitution
The methoxyphenyl group and benzothiazole core may undergo electrophilic substitution. The methoxy group activates the phenyl ring, while the benzothiazole’s sulfur and nitrogen atoms direct electrophiles to specific positions:
Common electrophiles include nitronium ions () or halogens, depending on reaction conditions .
Nucleophilic Substitution
The amino group in the methoxyphenyl moiety could participate in nucleophilic attacks, though its reactivity is reduced due to its amide bond. For example:
This reaction might occur under strongly basic conditions or with activated electrophiles.
Redox Reactions
The sulfur atom in the benzothiazole ring may participate in oxidation or reduction. For instance:
Such transformations could alter the compound’s electronic properties and biological activity .
Reaction Conditions and Mechanisms
| Reaction Type | Conditions | Key Mechanism |
|---|---|---|
| Amide Hydrolysis | Acidic/Basic (e.g., H₃O⁺, OH⁻) | Protonation/deprotonation of amide group |
| Electrophilic Substitution | Nitration, Halogenation (e.g., HNO₃, H₂SO₄) | Activation of aromatic rings by substituents |
| Nucleophilic Substitution | Strong base (e.g., NaOH, KOH) | Amine acting as nucleophile |
| Redox Reactions | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Sulfur oxidation or reduction |
Comparative Analysis with Related Compounds
A comparison of reactivity in structurally similar compounds highlights the unique behavior of the target molecule:
Biological and Synthetic Implications
The compound’s reactivity impacts its potential applications:
-
Drug Development : Hydrolysis or substitution reactions could modulate its pharmacokinetic profile (e.g., solubility, stability).
-
Synthetic Chemistry : Electrophilic substitution or redox reactions may enable the synthesis of analogs with optimized biological activity.
-
Toxicity Studies : Oxidative transformations could influence metabolic pathways and toxicity profiles .
Scientific Research Applications
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzothiazole core | A bicyclic structure with sulfur and nitrogen |
| Pyrrole ring | Five-membered aromatic ring |
| Methoxyphenyl group | A phenolic group with a methoxy substituent |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzothiazole moiety is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, making them potential candidates for anticancer drug development .
Antimicrobial Properties
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has demonstrated antimicrobial activity against a range of pathogens. The incorporation of the pyrrole ring enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar benzothiazole derivatives have been reported to modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines, thus reducing inflammation and pain .
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Benzothiazole | Cyclization | Thiourea derivatives |
| Pyrrole Ring Formation | Cyclization | Various amines and acidic conditions |
| Amidation | Coupling | Carboxylic acid derivatives |
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Anticancer Research : A study demonstrated that similar benzothiazole compounds significantly inhibited tumor growth in xenograft models, suggesting the potential for this compound in cancer therapy .
- Antimicrobial Efficacy : Research indicated that this compound displayed potent antimicrobial activity against resistant strains of bacteria, outperforming conventional antibiotics in certain assays .
- Anti-inflammatory Mechanisms : Investigations into its anti-inflammatory effects revealed that it could effectively reduce edema in animal models, indicating its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Key Observations :
- Spirocyclic vs.
- Substituent Effects : The 4-methoxyphenyl group in the target compound and ’s pyrazoline derivative suggests shared interest in electron-donating aryl groups for π-π stacking or receptor binding. In contrast, fluorophenyl () or ethoxyphenyl () variants may alter lipophilicity or pharmacokinetics .
- Heterocyclic Additions : The target’s pyrrole ring differs from pyrazoline () or piperazinyl () groups, which could modulate electronic properties or hydrogen-bonding capacity.
Pharmacological Potential
- Antitumor Activity : Pyrazoline-benzothiazole hybrids () show antitumor activity, suggesting the target compound’s methoxyphenyl and pyrrole groups may similarly interact with DNA or kinase targets .
- CNS Applications : Pyrrolidine/piperazinyl-benzothiazoles () are common in CNS drug design (e.g., dopamine receptors), though the target’s pyrrole may limit blood-brain barrier penetration .
Biological Activity
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its interactions with various biological targets and therapeutic implications.
Structural Overview
The compound's molecular formula is C21H18N4O3S, with a molecular weight of approximately 406.5 g/mol. Its structure features a benzothiazole ring, an amine group, and a pyrrole moiety, which contribute to its diverse biological activities. The intricate arrangement of functional groups allows for potential interactions with various biological targets, positioning it as a candidate for drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : The initial step often involves the condensation of appropriate precursors to form the benzothiazole structure.
- Pyrrole Integration : The pyrrole moiety is introduced through cyclization reactions.
- Amine Functionalization : The final steps involve attaching the 4-methoxyphenylamino group and modifying the carboxamide functionalities.
These multi-step synthetic routes require optimization to achieve high yields and purity, which is crucial for subsequent biological testing.
Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes and receptors involved in disease pathways. Notably, it has been suggested to act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and influencing metabolic processes.
Therapeutic Potential
The compound shows promise in various therapeutic areas:
- Antitumor Activity : Research indicates that derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others .
- Antibacterial Activity : Some studies have reported that benzothiazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A recent study evaluated the cytotoxicity of related compounds against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability significantly compared to control groups . Another investigation focused on the compound's ability to inhibit α-amylase and urease, showing promising results that suggest potential applications in managing diabetes and other metabolic disorders .
Q & A
Q. What synthetic methodologies are most effective for preparing N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of a benzothiazole-6-carboxylic acid derivative with a pyrrol-1-yl substituent, using coupling agents like EDCI/HOBt to form the carboxamide core .
- Step 2 : Introduction of the 4-methoxyphenylaminoethyl group via nucleophilic substitution or reductive amination. Ethanol or DMF are common solvents, with yields optimized at 60–70% under reflux conditions .
- Critical Note : Purification via flash chromatography (ethyl acetate/hexane) or recrystallization is essential to isolate the final product .
Q. Which spectroscopic and analytical techniques are routinely employed for structural characterization?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrole protons at δ 6.5–7.2 ppm) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm) and benzothiazole C-N vibrations (~1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for similar benzothiazole derivatives?
Discrepancies in yields (e.g., 37% vs. 70% for analogous compounds) often arise from:
- Reaction Optimization : Adjusting solvent polarity (ethanol vs. DMF) and temperature (reflux vs. room temperature) to improve intermediate stability .
- Substituent Effects : Electron-withdrawing groups on the phenyl ring may slow amide bond formation, requiring longer reaction times .
- Validation : Replicate experiments with controlled conditions (e.g., inert atmosphere, moisture-free solvents) to ensure reproducibility .
Q. What computational and crystallographic tools are recommended for elucidating the compound’s 3D structure and interactions?
- X-ray Crystallography : Use the CCP4 suite for data processing and structure refinement. For example, resolved a benzothiazole derivative’s crystal structure with an R-factor of 0.05 using this software .
- Molecular Docking : Tools like AutoDock Vina can model interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the methoxyphenyl group) .
Q. How can substituent modifications on the benzothiazole core influence bioactivity?
- Structure-Activity Relationship (SAR) Studies :
- Pyrrole Substitution : The 1H-pyrrol-1-yl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in HIV-1 capsid modulators .
- Methoxyphenyl Group : Improves solubility and membrane permeability compared to halogenated analogs .
Q. What strategies mitigate challenges in analyzing the compound’s stability under physiological conditions?
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Hydrolysis of the amide bond is a common instability pathway .
- Stabilization : Lyophilization or formulation with cyclodextrins can enhance shelf life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
